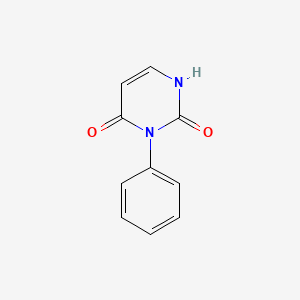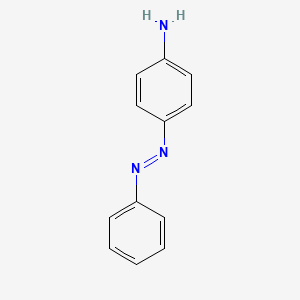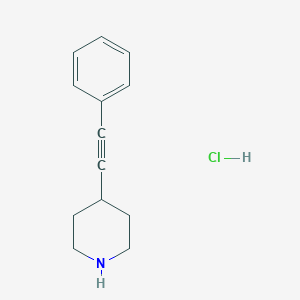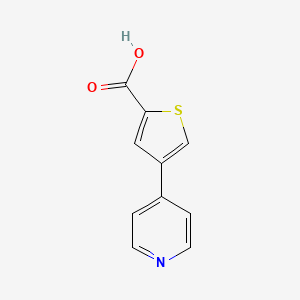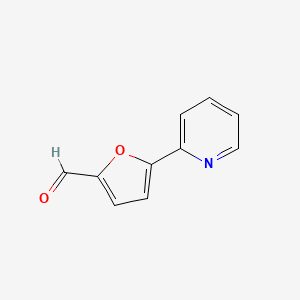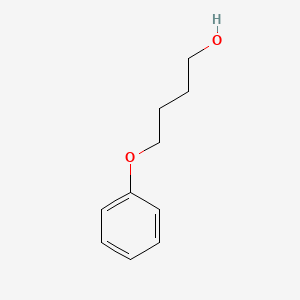
4-Phenoxy-1-butanol
Overview
Description
4-Phenoxy-1-butanol is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a mono-isotopic mass of 166.099380 Da . It is also known by other names such as 1-Butanol, 4-phenoxy- .
Synthesis Analysis
The synthesis of 4-Phenoxy-1-butanol can be achieved through various methods. One such method involves the use of tetrahydrofuran as a raw material, which reacts with acyl chloride under the catalysis of zinc chloride to obtain high-yield high-purity 4-chlorobutanol ester . Without separation, 4-chlorobutanol ester and benzene undergo Friedel-Crafts alkylation under the catalysis of aluminum trichloride to obtain 4-phenyl-butanol ester . The 4-phenyl-butanol ester then undergoes hydrolysis under an alkaline condition to produce 4-phenyl-1-butanol .Molecular Structure Analysis
The molecular structure of 4-Phenoxy-1-butanol can be analyzed using various spectroscopic techniques. For instance, the infrared (IR) spectrum of alcohols like 4-Phenoxy-1-butanol typically have a distinctive O-H stretch in the range of 3300 to 3400 cm-1 . This peak tends to be very strong and very broad . In addition, alcohols have a strong C-O stretch near 1000 cm-1 .Physical And Chemical Properties Analysis
4-Phenoxy-1-butanol has a density of 1.0±0.1 g/cm3, a boiling point of 283.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 122.0±16.9 °C . The index of refraction is 1.515, and it has a molar refractivity of 48.4±0.3 cm3 .Scientific Research Applications
Herbicide Adjuvant
4-Phenoxy-1-butanol serves as an effective herbicide adjuvant. When mixed with herbicides, it enhances their efficacy by improving penetration through plant cuticles. Its solubility in both water and organic solvents allows for versatile application across different herbicide formulations. Researchers have explored its use in sustainable weed management systems .
Insect Repellent
Due to its low vapor pressure and safety profile, 4-phenoxybutanol is investigated as an insect repellent. It can be incorporated into formulations for personal care products, textiles, and agricultural applications. Its effectiveness against various pests makes it a promising alternative to conventional insecticides .
Wood Preservation
In the field of wood preservation, 4-phenoxy-1-butanol exhibits antifungal properties. Researchers have explored its use as an additive in wood coatings and treatments to protect against decay fungi and termites. Its low toxicity and compatibility with other wood preservatives make it an attractive option .
Polymerization Solvent
4-Phenoxybutanol acts as a solvent in polymerization processes. It is particularly useful in the synthesis of polyurethanes and other polymers. Its solubility in both water and organic solvents allows for precise control over polymerization reactions, leading to well-defined products .
Cosmetic and Personal Care Applications
The compound’s solubility in water and organic solvents makes it suitable for cosmetic and personal care formulations. It is used as a solvent for fragrances, emollients, and other active ingredients. Additionally, its low vapor pressure ensures safe handling and storage .
Pharmaceutical Excipient
Researchers have explored 4-phenoxy-1-butanol as a pharmaceutical excipient. Its solubility properties and low toxicity make it a potential candidate for drug delivery systems. It can enhance the solubility of poorly water-soluble drugs, aiding in their bioavailability .
These applications highlight the versatility and potential of 4-phenoxy-1-butanol across various scientific and industrial domains. Keep in mind that ongoing research may uncover additional uses for this compound in the future . If you need further details or have any other requests, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
As a phenolic compound, it may interact with various enzymes and proteins within the cell .
Mode of Action
Phenolic compounds like 4-Phenoxy-1-butanol are known to interact with proteins and enzymes, potentially altering their function
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Its predicted log octanol-water partition coefficient (log kow) is 208, suggesting it may have moderate lipophilicity, which could influence its absorption and distribution within the body .
Action Environment
The action, efficacy, and stability of 4-Phenoxy-1-butanol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which it is present can all impact its action .
properties
IUPAC Name |
4-phenoxybutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUCYCSSADEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53051-65-3 | |
| Details | Compound: Poly(oxy-1,4-butanediyl), α-phenyl-ω-hydroxy- | |
| Record name | Poly(oxy-1,4-butanediyl), α-phenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53051-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30940940 | |
| Record name | 4-Phenoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-1-butanol | |
CAS RN |
1927-71-5, 53051-65-3 | |
| Record name | 4-Phenoxybutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENOXY-1-BUTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,4-butanediyl), .alpha.-phenyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenoxybutanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KKS92V46F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
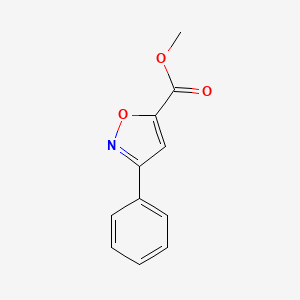
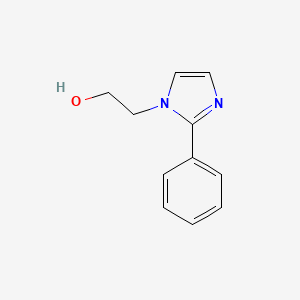
![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)
